Cas no 2089301-64-2 (Methyl 3-chloro-1H-pyrazole-4-carboxylate)

Methyl 3-chloro-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound widely used as an intermediate in organic synthesis and pharmaceutical applications. Its pyrazole core, functionalized with a chloro substituent and an ester group, offers reactivity for further derivatization, making it valuable in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The compound’s stability and well-defined structure facilitate precise modifications, enabling efficient synthesis of target molecules. Its compatibility with various coupling and substitution reactions enhances its utility in medicinal chemistry, particularly in the design of biologically active compounds. The ester group also allows for straightforward hydrolysis or transesterification, broadening its synthetic applications.
Methyl 3-chloro-1H-pyrazole-4-carboxylate structure
2089301-64-2 structure
Product Name:Methyl 3-chloro-1H-pyrazole-4-carboxylate
CAS No:2089301-64-2
MF:C5H5ClN2O2
MW:160.558399915695
CID:5039952
PubChem ID:92135045
Update Time:2025-05-19

Methyl 3-chloro-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-chloro-1H-pyrazole-4-carboxylate
    • Methyl 5-chloro-1H-pyrazole-4-carboxylate
    • E77111
    • Methyl3-chloro-1H-pyrazole-4-carboxylate
    • BS-52052
    • 2089301-64-2
    • Inchi: 1S/C5H5ClN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8)
    • InChI Key: JRXOEEUOYWFKHF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)C=NN1

Computed Properties

  • Exact Mass: 160.0039551g/mol
  • Monoisotopic Mass: 160.0039551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55

Methyl 3-chloro-1H-pyrazole-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X34525-100mg
Methyl 3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
100mg
¥352.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X34525-250mg
Methyl 3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
250mg
¥599.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DE628-200mg
Methyl 3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
200mg
1124.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DE628-50mg
Methyl 3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
50mg
450.0CNY 2021-07-15
Chemenu
CM514449-100mg
Methyl 3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
100mg
$70 2022-06-12
Chemenu
CM514449-250mg
Methyl 3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
250mg
$112 2022-06-12
Chemenu
CM514449-1g
Methyl 3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
1g
$300 2022-06-12
Aaron
AR01KKY3-5g
Methyl3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
5g
$693.00 2025-02-12
Aaron
AR01KKY3-1g
Methyl3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
1g
$260.00 2025-02-12
Aaron
AR01KKY3-100mg
Methyl3-chloro-1H-pyrazole-4-carboxylate
2089301-64-2 97%
100mg
$61.00 2025-02-12

Additional information on Methyl 3-chloro-1H-pyrazole-4-carboxylate

Methyl 3-chloro-1H-pyrazole-4-carboxylate (CAS No. 2089301-64-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-chloro-1H-pyrazole-4-carboxylate, identified by its CAS number 2089301-64-2, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, featuring a pyrazole core with chloro and ester functional groups, serves as a crucial building block in the synthesis of various biologically active molecules. The unique structural attributes of Methyl 3-chloro-1H-pyrazole-4-carboxylate make it particularly valuable for the development of novel therapeutic agents targeting a range of diseases.

The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a chloro substituent at the 3-position and an ester group at the 4-position enhances the reactivity and functionalization potential of this molecule. Such modifications allow for further derivatization, enabling the creation of diverse chemical libraries for drug discovery.

In recent years, there has been a surge in research focused on developing new treatments for inflammatory and autoimmune diseases. Methyl 3-chloro-1H-pyrazole-4-carboxylate has emerged as a key intermediate in the synthesis of novel anti-inflammatory agents. Studies have demonstrated its utility in generating compounds that exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory response. The ester group in this molecule can be readily hydrolyzed to yield carboxylic acids, facilitating further chemical transformations into more complex drug candidates.

Moreover, the chloro substituent provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines and thiols. This flexibility has been exploited in the synthesis of kinase inhibitors, which are critical in treating cancers and other chronic diseases. Recent publications highlight the use of Methyl 3-chloro-1H-pyrazole-4-carboxylate as a precursor in developing small-molecule inhibitors targeting tyrosine kinases, which play a pivotal role in cell signaling pathways.

The compound's structural features also make it an attractive candidate for exploring new therapeutic modalities. For instance, pyrazole derivatives have shown promise in antiviral applications. Researchers have leveraged the reactivity of Methyl 3-chloro-1H-pyrazole-4-carboxylate to synthesize molecules with inhibitory effects against viral proteases and polymerases. These efforts align with global efforts to develop broad-spectrum antiviral agents capable of addressing emerging viral threats.

In addition to its pharmaceutical applications, Methyl 3-chloro-1H-pyrazole-4-carboxylate has found utility in materials science. The pyrazole core can be incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. The presence of both chloro and ester groups allows for covalent attachment to various substrates, making it a valuable component in advanced material synthesis.

The synthesis of Methyl 3-chloro-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions starting from readily available pyrazole derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic routes underscore the compound's importance as a synthetic intermediate in industrial-scale pharmaceutical production.

Ongoing research continues to uncover new applications for Methyl 3-chloro-1H-pyrazole-4-carboxylate. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, Methyl 3-chloro-1H-pyrazole-4-carboxylate (CAS No. 2089301-64-2) is a multifaceted compound with significant implications in pharmaceutical synthesis and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers developing new drugs and advanced materials. As scientific understanding progresses, the potential applications of this compound are expected to expand, further solidifying its role as a cornerstone in modern chemical research.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm